molecular formula C8H11ClN2O2 B13040850 2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol

2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B13040850
M. Wt: 202.64 g/mol
InChI Key: FUNMKEAPXLRAKP-UHFFFAOYSA-N
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Description

2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol ( 1270505-68-4) is a high-value pyridine-containing building block with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 . This chemical compound is specifically designed for use in scientific research and development, particularly in medicinal chemistry and pharmaceutical synthesis. Its structure features both amino and alcohol functional groups on an ethan-1-ol backbone attached to a chlorinated, methoxy-substituted pyridine ring, making it a versatile intermediate for the construction of more complex molecules . The primary application of this compound is as a key chiral synthon and molecular building block in asymmetric synthesis . Researchers utilize this compound and its enantiopure forms, such as the (2R)-enantiomer (CAS 1213396-73-6) and (2S)-enantiomer (CAS 1212810-02-0), for developing targeted therapeutic agents . The specific stereochemistry of the compound is critical for its research value, as different enantiomers can exhibit distinct biological activities and binding properties in pharmacological applications . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers handling this compound should refer to the Safety Data Sheet for proper handling instructions. This compound requires careful management in a laboratory setting .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H11ClN2O2/c1-13-8-6(9)2-5(3-11-8)7(10)4-12/h2-3,7,12H,4,10H2,1H3

InChI Key

FUNMKEAPXLRAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C(CO)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported synthetic approach involves the following key steps:

  • Starting Material : 5-chloro-6-methoxypyridine-3-carbaldehyde, which provides the substituted pyridine core with aldehyde functionality at the 3-position.

  • Imine Formation and Reduction : The aldehyde reacts with an amine source (commonly ammonia or ammonium salts) to form an imine intermediate. This intermediate is subsequently reduced to the amino alcohol using a hydride reducing agent.

  • Reducing Agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed to reduce the imine to the corresponding amino alcohol.

This method is summarized as:

$$
\text{5-chloro-6-methoxypyridine-3-carbaldehyde} + \text{NH}3 \xrightarrow{\text{imine formation}} \text{imine intermediate} \xrightarrow[\text{reduction}]{\text{NaBH}4 \text{ or } \text{LiAlH}_4} \text{2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol}
$$

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Aldehyde starting material 5-chloro-6-methoxypyridine-3-carbaldehyde Commercially available or synthesized
Imine formation Ammonia or ammonium salts, mild acidic/basic medium Room temperature or slightly elevated
Reduction Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) NaBH4 preferred for mildness; LiAlH4 for more reactive reductions
Microwave-assisted reductive amination (alternative) Ammonium acetate, sodium cyanoborohydride, microwave irradiation at 90 °C for 30 min Accelerated reaction with good yield

Research Findings and Yields

  • The reductive amination of 5-chloro-6-methoxypyridine-3-carbaldehyde with ammonia and NaBH4 typically yields the target amino alcohol in moderate to high yields (generally 60–85%) under optimized conditions.

  • Microwave-assisted reductive amination methods on related pyridine derivatives have reported yields around 70–80%, indicating a promising approach for rapid synthesis.

  • Purification is commonly achieved by extraction and column chromatography, ensuring high purity suitable for further biological or chemical studies.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Imine formation + NaBH4 reduction 5-chloro-6-methoxypyridine-3-carbaldehyde, NH3, NaBH4, mild conditions 60–85% Simple, mild, widely used Longer reaction times possible
Imine formation + LiAlH4 reduction Same as above, LiAlH4 as reducing agent Moderate to high More reactive reducing agent Requires careful handling
Microwave-assisted reductive amination Ammonium acetate, NaCNBH3, microwave (90 °C, 30 min) ~70–80% Rapid, efficient Requires microwave reactor
Multi-step industrial synthesis Chlorination, methoxylation, amination, reduction Optimized for scale Scalable, automated More complex, multi-step

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Research

Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyridine compounds often exhibit significant activity against various bacterial strains. A study published in the Brazilian Journal of Pharmaceutical Sciences highlights the effectiveness of similar compounds in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

Neuropharmacology : The structural features of this compound make it a candidate for neuropharmacological studies. Pyridine derivatives are known to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders. Preliminary studies suggest that such compounds may modulate receptor activity, influencing conditions like anxiety and depression .

Cosmetic Formulations

The compound is gaining traction in cosmetic science due to its properties that can enhance skin formulations. Its ability to act as a skin conditioning agent is notable:

  • Moisturizing Properties : Formulations incorporating this compound have shown improved hydration effects on the skin. A study utilizing experimental design techniques demonstrated that formulations containing similar pyridine derivatives significantly increased skin moisture levels compared to controls .
  • Stability and Safety : The regulatory landscape requires thorough safety assessments for cosmetic products. The compound's stability under various conditions makes it suitable for inclusion in topical formulations, ensuring prolonged efficacy without compromising safety .

Material Science

Recent advancements in material science have identified pyridine derivatives as valuable components in creating novel materials:

  • Polymer Composites : The compound can be utilized as a building block for synthesizing polymeric materials with specific properties such as enhanced mechanical strength and thermal stability. These materials are applicable in coatings, adhesives, and other industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including 2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial colonies when treated with the compound, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Cosmetic Application

In a controlled trial assessing the moisturizing effects of creams containing various concentrations of the compound, participants reported improved skin hydration and texture after four weeks of use. The formulations were well-tolerated with no adverse effects noted, supporting the compound's safety for cosmetic use.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Pyridine Substituents

The position and nature of substituents on the pyridine ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Pyridine Key Structural Differences Molecular Formula Notable Properties/Applications Source Reference
2-Amino-2-(4-methylphenyl)ethan-1-ol 4-methylphenyl group Aromatic phenyl replaces pyridine; no Cl/OMe C₉H₁₃NO Lower polarity; limited H-bonding
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichlorobenzyl Dichlorobenzyl substituent; alkyne chain C₁₂H₁₀Cl₂NO₂ Collagenase inhibition (IC₅₀ ~ μM)
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol 6-aminopyridin-3-yloxy Ether linkage; amino group at pyridine 6-position C₇H₁₀N₂O₂ Enhanced solubility; potential linker

Key Observations :

  • Chlorine and Methoxy Positioning : The 5-Cl and 6-OMe groups in the target compound create steric and electronic effects distinct from analogs like 2,4-dichlorobenzyl derivatives. In collagenase inhibitors, chlorine position (2,4 vs. 2,6) minimally affects IC₅₀ but alters binding interactions (e.g., hydrogen bond lengths: 2.202 Å vs. 1.961 Å) .
  • Aromatic vs. Heteroaromatic Cores: Replacing pyridine with phenyl (as in 2-Amino-2-(4-methylphenyl)ethan-1-ol) reduces polarity and hydrogen-bonding capacity, likely diminishing interactions with polar enzyme active sites .

Amino Alcohol Derivatives with Heterocyclic Linkages

Compounds with amino ethanol moieties linked to heterocycles via different bonds exhibit varied bioactivity:

Example 1: 2-{2-[4-({5-chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol
  • Structure: Features a trifluoromethylphenoxy group on pyridine and a pyrrolopyrimidine scaffold.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound. The extended conjugated system may improve binding to hydrophobic enzyme pockets .
Example 2: 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one
  • Structure: Chloropyridinylmethylamino group attached to a pyrimidinone core.

Impact of Substituent Electronic Effects

  • Electron-Withdrawing Groups (Cl) : The 5-Cl substituent in the target compound polarizes the pyridine ring, enhancing electrophilicity at the 3-position. This may facilitate nucleophilic interactions in enzyme active sites.

Biological Activity

2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol, also known by its CAS number 1212810-02-0, is a compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11ClN2O2C_8H_{11}ClN_2O_2, with a molecular weight of 202.64 g/mol. The compound features a pyridine ring substituted with chlorine and methoxy groups, which are crucial for its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the context of anti-parasitic and neuroprotective activities:

  • Inhibition of Plasmodium falciparum : Studies have identified derivatives of related pyridine compounds that exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, aminothiazole derivatives have shown promising IC50 values, suggesting that modifications in the molecular structure can enhance efficacy against this parasite .
  • Neuroprotective Effects : Methoxypyridine derivatives have been studied for their ability to reduce amyloid-beta (Aβ) levels in models of Alzheimer's disease. These compounds demonstrated significant reductions in Aβ42 levels, indicating potential neuroprotective properties .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various assays:

Activity IC50 Value Reference
Inhibition of Plasmodium falciparum0.6 μM
Reduction in Aβ42 levels60 nM
Cytotoxicity towards Hep G2 cells>100 μM

Case Studies

  • Anti-Malarial Activity : A study focused on aminothiazole derivatives demonstrated that structural modifications could lead to enhanced inhibition of Plasmodium falciparum. The compound's ability to maintain potency despite structural changes highlights its potential as a lead compound for further development .
  • Neuroprotection : In a model involving J20 mice, methoxypyridine-derived compounds showed significant reductions in Aβ42 levels in both plasma and brain tissues. This suggests that similar modifications in the pyridine structure could yield compounds beneficial for Alzheimer's treatment .

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